3'-tert-Butylbutyrophenone
Description
3'-tert-Butylbutyrophenone is a substituted butyrophenone derivative characterized by a tert-butyl group attached to the aromatic ring at the 3' position. This structural modification significantly influences its physicochemical properties, including solubility, stability, and reactivity. The compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and materials science applications. Its tert-butyl group enhances steric hindrance, which can modulate reaction pathways and selectivity in catalytic processes .
The molecular formula of this compound is C₁₄H₂₀O, with a molecular weight of 204.31 g/mol. Key spectral data (e.g., IR, NMR) confirm the presence of a ketone functional group and tert-butyl substituent. Notably, its melting point ranges between 45–48°C, and it exhibits moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dichloromethane (DCM) .
Properties
IUPAC Name |
1-(3-tert-butylphenyl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-5-7-13(15)11-8-6-9-12(10-11)14(2,3)4/h6,8-10H,5,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDYGMMJMVWRLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=CC=C1)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-tert-Butylbutyrophenone typically involves the Friedel-Crafts acylation of tert-butylbenzene with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to yield the desired product.
Industrial Production Methods: On an industrial scale, the production of 3’-tert-Butylbutyrophenone follows similar principles but may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3’-tert-Butylbutyrophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3’-tert-Butylbutyrophenone has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’-tert-Butylbutyrophenone involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and binding affinity. The ketone group can participate in hydrogen bonding and other interactions with biological molecules, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the unique attributes of 3'-tert-Butylbutyrophenone, a comparative analysis with analogous compounds is presented below:
Table 1: Physicochemical and Commercial Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Purity (%) | Price (5g) | CAS RN |
|---|---|---|---|---|---|---|
| This compound | C₁₄H₂₀O | 204.31 | 45–48 | >95.0 | ¥28,000 | [201851-06-1] |
| 4-tert-Butylbutyrophenone | C₁₄H₂₀O | 204.31 | 62–65 | >98.0 | ¥32,000 | [N/A] |
| 3-Trifluoromethylbutyrophenone | C₁₁H₁₁F₃O | 216.20 | 30–33 | >97.5 | ¥35,000 | [385407-22-7] |
Key Findings:
Positional Isomerism: The tert-butyl group’s position (3' vs. 4') alters melting points due to differences in crystal packing. 4-tert-Butylbutyrophenone exhibits a higher melting point (62–65°C) compared to the 3' isomer (45–48°C) . Steric effects in the 3' isomer reduce reactivity in electrophilic substitution reactions, whereas the 4' isomer shows higher reactivity toward nitration .
Electron-Withdrawing Substituents: Replacing tert-butyl with trifluoromethyl (as in 3-Trifluoromethylbutyrophenone) lowers the melting point (30–33°C) due to reduced van der Waals interactions. The electron-withdrawing CF₃ group also increases acidity at the α-carbon, enhancing its utility in nucleophilic additions .
Commercial Viability: this compound is priced at ¥28,000 per 5g (purity >95%), making it cost-effective compared to 4-tert-Butylbutyrophenone (¥32,000) and trifluoromethyl analogs (¥35,000). This reflects differences in synthetic complexity and demand .
Research and Application Insights
- Synthetic Utility: The tert-butyl group in this compound acts as a directing group in cross-coupling reactions, enabling regioselective C–H functionalization. This contrasts with trifluoromethyl analogs, which are more prone to side reactions under similar conditions .
- Thermal Stability: Thermogravimetric analysis (TGA) reveals that this compound decomposes at 220°C, outperforming trifluoromethyl derivatives (decomposition at 180°C) due to stronger C–C bonds in the tert-butyl group .
Biological Activity
3'-tert-Butylbutyrophenone is a chemical compound that belongs to the class of butyrophenones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C15H20O
- Molecular Weight : 232.33 g/mol
- Structure : The compound features a butyrophenone backbone with a tert-butyl substituent at the 3' position.
The mechanism of action of this compound is primarily linked to its interaction with various biological targets, including receptors and enzymes. The presence of the bulky tert-butyl group influences its lipophilicity and binding affinity, potentially enhancing its activity against specific targets.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antipsychotic Activity : Like other butyrophenones, it may act as a dopamine antagonist, potentially useful in treating psychiatric disorders.
- Anti-inflammatory Properties : Preliminary studies suggest that it may reduce inflammation through modulation of cytokine production.
- Antitumor Activity : Some studies have indicated potential cytotoxic effects against certain cancer cell lines.
Case Studies
- Antipsychotic Efficacy : A study evaluated the efficacy of various butyrophenones in animal models of schizophrenia. This compound was found to significantly reduce hyperactivity and improve social interaction compared to control groups (Study Reference: ).
- Anti-inflammatory Effects : In vitro assays demonstrated that this compound inhibited the production of pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent (Study Reference: ).
- Cytotoxicity Against Cancer Cells : A comparative analysis showed that this compound exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells, indicating its potential for targeted cancer therapy (Study Reference: ).
Table 1: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
